molecular formula C15H16N2O B1367144 3-Amino-N-benzyl-4-methylbenzamide

3-Amino-N-benzyl-4-methylbenzamide

Cat. No.: B1367144
M. Wt: 240.3 g/mol
InChI Key: DFPQSXUFHNSJHD-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-4-methylbenzamide is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 4-position, and an amino group at the 3-position of the benzamide core. The benzyl group enhances lipophilicity, which may improve membrane permeability compared to simpler benzamides .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

3-amino-N-benzyl-4-methylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

DFPQSXUFHNSJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Shifting the amino group from the 3- to 4-position (e.g., 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide ) reduces directing effects in catalytic reactions.
  • Amide Substitution : N-Benzyl groups (target compound) increase steric bulk and lipophilicity compared to N-methyl or N-heterocyclic analogues .

Physicochemical Properties

  • Melting Points: 3-Amino-4-methylbenzamide (128–132°C ) has a lower melting point than bulkier analogues like 2-Amino-1-methylbenzimidazole (203–205°C ), highlighting how benzyl or heterocyclic groups increase rigidity.
  • Solubility: The benzyl group in this compound likely reduces aqueous solubility compared to polar derivatives like 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-benzyl-4-methylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential acylation and catalytic hydrogenation. For example, acylation of 3-amino-4-methylbenzoic acid with benzylamine derivatives can be performed using coupling agents like EDCI/HOBt in DCM under inert conditions . Catalytic hydrogenation (e.g., using Raney-Ni or Pd/C in methanol) is then employed to reduce nitro intermediates if applicable. Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical for yield improvement. Evidence from similar benzamide syntheses suggests yields >70% are achievable with strict anhydrous conditions and controlled stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer : Combined spectroscopic methods are essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzyl and methyl substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, benzyl CH2_2 at δ 4.3–4.5 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C15_{15}H16_{16}N2_2O: 240.1263) and detects impurities.
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) confirm functional groups .
  • Melting Point : Consistency with literature values (e.g., mp 128–132°C for related 3-amino-4-methylbenzamide derivatives ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames II testing recommended for amino-benzamides) and decomposition risks (DSC analysis to identify thermal instability) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines (e.g., cancer vs. normal) to clarify potency variations.
  • Structural Analog Comparison : Compare activity with analogs (e.g., trifluoromethyl-substituted benzamides ) to isolate substituent effects.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published data, accounting for assay conditions (e.g., pH, serum content) .

Q. What strategies optimize the regioselectivity of N-benzylation in the presence of competing functional groups?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group using Boc or Fmoc protection during benzylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzylamine.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer :

  • Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases ).
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) and steric bulk to predict inhibitory activity .
  • MD Simulations : Assess ligand-protein stability over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting mutagenicity reports for amino-benzamide compounds?

  • Methodological Answer :

  • Replicate Testing : Conduct Ames tests under standardized OECD Guidelines (e.g., TA98 and TA100 strains ± metabolic activation) .
  • Structural Alerts : Compare mutagenicity trends with structurally related compounds (e.g., benzyl chloride derivatives show similar low mutagenicity ).
  • Threshold Analysis : Determine no-observed-adverse-effect levels (NOAEL) using dose-ranging studies .

Biological Application Guidance

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Viability : MTT or CellTiter-Glo assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculation.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.
  • Target Engagement : Western blotting for phosphorylation status of kinases (e.g., EGFR, AKT) .

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